molecular formula C12H18N2O B13315331 1-[(1-Methyl-2,3-dihydro-1H-indol-5-yl)amino]propan-2-ol

1-[(1-Methyl-2,3-dihydro-1H-indol-5-yl)amino]propan-2-ol

Cat. No.: B13315331
M. Wt: 206.28 g/mol
InChI Key: NYQQOKOBRCQHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-Methyl-2,3-dihydro-1H-indol-5-yl)amino]propan-2-ol is a chemical compound with the CAS Registry Number 1368174-65-5 and a molecular formula of C12H18N2O . It has a molecular weight of 206.28 . This substance is presented as a research chemical and is strictly for Research Use Only; it is not intended for diagnostic or therapeutic applications. The specific physicochemical properties, detailed handling and storage instructions, mechanism of action, and primary applications in research are areas that require further characterization. Researchers are encouraged to consult relevant scientific literature for insights into potential uses of related amino-indole derivatives.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-[(1-methyl-2,3-dihydroindol-5-yl)amino]propan-2-ol

InChI

InChI=1S/C12H18N2O/c1-9(15)8-13-11-3-4-12-10(7-11)5-6-14(12)2/h3-4,7,9,13,15H,5-6,8H2,1-2H3

InChI Key

NYQQOKOBRCQHIC-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=CC2=C(C=C1)N(CC2)C)O

Origin of Product

United States

Preparation Methods

Synthesis of (2,3-Dihydro-1H-indol-5-ylmethyl)amine

The synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine, a related compound, involves a Tscherniac-Einhorn reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione, utilizing concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to yield the amino group.

  • Reaction of Indoline: Indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione in the presence of concentrated sulfuric acid. The reaction with the unprotected NH indoline group results in a mixture of compounds that are difficult to separate.
  • Acetylation: Acetyl-protected indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione, yielding compound 2 in good yield.
  • Hydrolysis: Refluxing compound 2 with hydrazine hydrate in MeOH, followed by treatment with concentrated hydrochloric acid, produces the desired (2,3-dihydro-1H-indol-5-ylmethyl)amine dihydrochloride 3 in high yield. The main feature of this procedure is the simultaneous removal of two protective groups (phthalimido and acetyl) with the formation of an unsubstituted heterocycle.
  • Final product: The target (2,3-dihydro-1H-indol-5-ylmethyl)amine 1 is obtained by alkalizing the disalt 3 .

Synthesis of 2-Aryl-3-azolyl-1-indolyl-propan-2-ols

The synthesis of 2-aryl-3-azolyl-1-indolyl-propan-2-ols involves two different chemical approaches.

  • Route 1: The first route involves the synthesis of the key intermediate 1-(1H-benzotriazol-1-yl)methyl-1H-indole 4 .
    • Hydroxymethylation of benzotriazole 1 with formaldehyde yields 1-hydroxymethyl-1H-benzotriazole 2 , which is converted to 1-chloromethyl-1H-benzotriazole 3 using thionyl chloride at 0 °C.
    • Indole is alkylated by compound 3 using sodium hydride in dimethyl sulfoxide to give intermediate 4 .
    • Lithiation of 4 with n-butyllithium at −78 °C in tetrahydrofuran followed by the addition of appropriate esters yields α-benzotriazolyl ketones 5af .
    • Debenzotriazolylation of 5af occurs with zinc and acetic acid in a mixture of THF/EtOH (1:1, v/ v) under ultrasonic activation, giving ketones 6af .
    • Ketones 6af are converted into oxiranes 7af by Corey–Chaykovsky epoxidation using trimethylsulfoxonium iodide and aqueous sodium hydroxide in dichloromethane under reflux.
    • Ring opening of 7af with 1H-1,2,4-triazole or imidazole in the presence of potassium carbonate at reflux in acetonitrile gives the target 2-aryl-3-(1H-indol-1-yl)-1-(azol-1-yl)propan-2-ol derivatives 8ag .
  • Route 2: Alkylation of 1H-1,2,3-triazole by 2,2′,4′-trichloroacetophenone gives a mixture of N-1 9g and N-2 9h alkylation products.
    • Epoxidation and indole alkylation from 9g and 9h under the same conditions as in route 2 gives the final products 11l and 11m .

Characterization

The synthesized compound (2,3-dihydro-1H-indol-5-ylmethyl)amine (1 ) and its dihydrochloride salt (3 ) are characterized by elemental analysis, high-resolution mass spectrometry, \$$^1H\$$ NMR, \$$^{13}C\$$ NMR, IR spectroscopy, and mass spectrometry. The spectral data of compound 1 include signals characteristic of the indoline ring and CH\$$2\$$ group, as well as signals for the NH\$$2\$$ and NH groups: in \$$^1H\$$ NMR spectrum—2.45 (2H) and 5.28 (1H) ppm, and in IR spectrum—3359, 3282, 3012 cm$$^{-1}\$$.

Computed Descriptors

The following descriptors are computed for 1-[(1-methyl-2,3-dihydroindol-5-yl)amino]propan-2-ol:

  • IUPAC Name: 1-[(1-methyl-2,3-dihydroindol-5-yl)amino]propan-2-ol
  • InChI: InChI=1S/C12H18N2O/c1-9(15)8-13-11-3-4-12-10(7-11)5-6-14(12)2/h3-4,7,9,13,15H,5-6,8H2,1-2H3
  • InChIKey: NYQQOKOBRCQHIC-UHFFFAOYSA-N
  • SMILES: CC(CNC1=CC2=C(C=C1)N(CC2)C)O

Chemical Reactions Analysis

Condensation Reactions

Indoline derivatives often undergo Paal-Knorr pyrrole synthesis , as seen in nitroimidazole derivatives . For this compound, a plausible synthesis route involves the condensation of 1-methyl-2,3-dihydro-1H-indol-5-ol (or its derivatives) with propanolamine under acidic conditions.

Catalytic Cyclization

Indium chloride (InCl₃) catalysis under ultrasound irradiation has been effective for multi-component reactions involving indole derivatives . For example, InCl₃ facilitates the formation of pyrano[2,3-c]pyrazole derivatives via nucleophilic attack and tautomerization. A similar approach could enable the formation of the target compound’s propanolamine side chain.

Nucleophilic Substitution

The amino group in the propanolamine side chain may act as a nucleophile, reacting with electrophilic species (e.g., carbonyl compounds) to form new bonds. This mechanism is analogous to reactions observed in indoline-based alkaloids .

Oxidative Cyclization

Oxidative cyclization, as seen in thiadiazole synthesis , could lead to heterocyclic derivatives. For instance, the amino group might undergo oxidation to form a ring structure, similar to the formation of thiadiazoles from thiosemicarbazones.

Functional Group Reactivity

  • Hydroxyl Group : The propanol group (-OH) may participate in esterification or etherification reactions.

  • Amine Group : The primary amine (-NH₂) can undergo alkylation, acylation, or coupling reactions.

Analytical Characterization

For related compounds, NMR, IR, and ESI–MS are standard techniques for structural confirmation .

Comparison of Reaction Conditions

Reaction Type Catalyst/Conditions Yield Reference
One-pot synthesisInCl₃ (20 mol%) in 50% EtOH80–95%
Paal-Knorr pyrroleAcOH, reflux, 0.5 h63–83%
Ultrasound-assisted40 °C, 20 min95%

Mechanism of Action

Comparison with Similar Compounds

Structural Comparison

Key structural differences between the target compound and its analogs influence their pharmacological properties:

Compound Substituents/Modifications Molecular Weight Key Structural Features
1-[(1-Methyl-2,3-dihydro-1H-indol-5-yl)amino]propan-2-ol (Target) Amino-propanol linked to 5-position of 1-methyl-2,3-dihydroindole ~206.28 g/mol* Compact dihydroindole core; no aromatic substituents
(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Methoxy groups at indole 6- and 4-positions; phenoxy-ethylamino side chain ~472.55 g/mol Bulky substituents; multiple ether linkages
D2AAK6: 1-((2-(1H-Indol-3-yl)ethyl)amino)-3-(4-fluorophenoxy)propan-2-ol Indol-3-yl group; 4-fluorophenoxy side chain ~344.38 g/mol Fluorinated aromatic moiety; indole at 3-position
1-(5-Methyl-2,3-diphenyl-1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol Diphenyl and morpholinyl groups; indole substituted at 1-position ~428.53 g/mol High steric bulk; morpholine enhances solubility
1-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-ethanone Acetyl group instead of amino-propanol ~175.23 g/mol Simpler structure; lacks polar amino-alcohol chain

*Calculated based on molecular formula C₁₂H₁₈N₂O.

Key Observations :

  • The target compound’s dihydroindole core and amino-propanol chain suggest moderate lipophilicity compared to bulkier analogs like D2AAK6 or the diphenyl-morpholine derivative .
  • Lack of aromatic substituents (e.g., fluorophenoxy or methoxyphenoxy groups) may reduce off-target receptor interactions compared to and compounds .

Pharmacological Activity Comparison

Receptor Binding Profiles
  • Adrenoceptor Affinity: Compounds from with methoxyphenoxy-ethylamino side chains exhibit α₁-, α₂-, and β₁-adrenoceptor binding, with antiarrhythmic and hypotensive effects . The target compound’s simpler structure may retain adrenoceptor activity but with lower potency due to the absence of polar ether groups.
  • The target compound’s indol-5-yl group (vs. 3-yl in D2AAK6) may shift receptor selectivity toward other serotonin subtypes.
Physicochemical and Pharmacokinetic Properties
  • Solubility: The morpholinyl group in ’s compound enhances water solubility, whereas the target compound’s amino-propanol chain provides moderate polarity .
  • Metabolic Stability : The dihydroindole core in the target compound may improve metabolic stability compared to fully aromatic indoles (e.g., D2AAK6), which are prone to cytochrome P450 oxidation .

Biological Activity

1-[(1-Methyl-2,3-dihydro-1H-indol-5-yl)amino]propan-2-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}

This structure includes an indole moiety, which is known for its diverse biological activities, including anticancer and neuroprotective effects.

Anticancer Properties

Research has indicated that compounds with indole structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies on structurally similar indole derivatives have shown promising results in inhibiting tumor growth. A notable example includes a series of indole-based compounds tested against multiple tumor cell lines, revealing IC50 values as low as 0.09 nM for certain derivatives . While specific data on this compound is limited, its structural similarity suggests potential anticancer activity.

Neuroprotective Effects

Indole derivatives are also recognized for their neuroprotective properties. The presence of the indole ring in this compound may contribute to its ability to modulate neurotransmitter systems and protect against neurodegeneration. Research has shown that related compounds can enhance serotonin receptor activity and reduce oxidative stress in neuronal cells .

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Modulation : Indole derivatives often act as agonists or antagonists at various neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Cytotoxicity : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation .

Case Studies

StudyFindings
Study on Indole Derivatives Identified cytotoxic effects with IC50 values ranging from 0.09 nM to 4 nM against different tumor cell lines.
Neuroprotective Effects Demonstrated that indole compounds can reduce oxidative stress and enhance neuronal survival in vitro.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-[(1-Methyl-2,3-dihydro-1H-indol-5-yl)amino]propan-2-ol in laboratory settings?

  • Methodological Answer : Prioritize OSHA/GHS-compliant precautions:

  • Ventilation : Use fume hoods or well-ventilated areas to avoid inhalation (H332) .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .
  • Storage : Store at 2–8°C in airtight containers to minimize degradation and aerosol formation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water flushing to prevent environmental contamination .

Q. What analytical techniques are suitable for structural confirmation of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR/IR : Confirm backbone structure via characteristic indole N–H stretches (~3400 cm⁻¹) and aromatic proton signals (δ 6.5–7.5 ppm) .
  • HPLC-MS : Use C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) to verify purity (>95%) and molecular ion peaks (e.g., [M+H]+) .
  • X-ray Crystallography (if crystalline): Resolve stereochemistry using single-crystal data, as demonstrated for structurally related aminopropanol derivatives .

Q. How can researchers synthesize this compound with high reproducibility?

  • Methodological Answer : Follow optimized routes from indole derivatives:

  • Step 1 : React 1-methyl-2,3-dihydro-1H-indol-5-amine with epichlorohydrin under basic conditions (pH 9–10) to form the propan-2-ol backbone .
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate yield (typically 60–75%) using TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Advanced Research Questions

Q. How can conflicting pharmacological data (e.g., receptor binding vs. in vivo efficacy) be resolved for this compound?

  • Methodological Answer : Apply a tiered validation approach:

  • In Vitro : Replicate receptor affinity assays (e.g., α-adrenergic binding via radioligand displacement) with controls for nonspecific interactions .
  • In Vivo : Use randomized block designs (4+ replicates) to assess dose-response in animal models, accounting for metabolic variability (e.g., CYP450 enzyme activity) .
  • Mechanistic Studies : Employ LC-MS/MS to quantify active metabolites and correlate with observed efficacy discrepancies .

Q. What strategies mitigate impurities like 1H-indol-4-ol derivatives during synthesis?

  • Methodological Answer : Address common by-products through:

  • Reagent Optimization : Replace aqueous bases (e.g., NaOH) with anhydrous K₂CO₃ to minimize hydroxylation at the indole C4 position .
  • Chromatographic Purity : Use preparative HPLC with a phenyl-hexyl column (5 µm, 150 mm) and isocratic elution (35% MeCN in H₂O) to isolate the target compound from epoxide-related impurities .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

  • Methodological Answer : Leverage in silico tools for ADME prediction:

  • LogP Calculation : Use Molinspiration or PubChem data (LogP ~2.1) to assess blood-brain barrier permeability .
  • Metabolic Sites : Identify labile positions (e.g., secondary alcohol) via MetaSite software, guiding prodrug design to enhance half-life .
  • Docking Studies : Model interactions with target receptors (e.g., β-adrenergic) using AutoDock Vina to prioritize structural modifications .

Q. What experimental designs are robust for studying structure-activity relationships (SAR) in derivatives?

  • Methodological Answer : Implement factorial design principles:

  • Variable Selection : Vary substituents on the indole ring (e.g., halogenation at C6) and propanol chain (e.g., methyl vs. ethyl groups) .
  • Response Metrics : Quantify IC50 values in enzyme assays (e.g., PDE inhibition) and correlate with steric/electronic parameters (Hammett constants) .
  • Statistical Analysis : Use ANOVA to identify significant SAR trends (p < 0.05) and eliminate confounding factors (e.g., solvent polarity) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported toxicity profiles across studies?

  • Methodological Answer : Investigate variables influencing toxicity outcomes:

  • Dose Metrics : Normalize data to mg/kg/day and adjust for species-specific metabolic scaling (e.g., mouse-to-human conversion factor) .
  • Assay Conditions : Compare cell viability protocols (e.g., MTT vs. ATP-based assays) and control for solvent cytotoxicity (e.g., DMSO ≤0.1%) .
  • Batch Variability : Screen for trace impurities (e.g., residual epichlorohydrin) via GC-MS and repeat studies with rigorously purified batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.